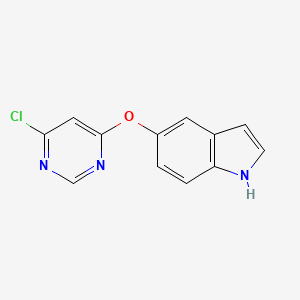









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[C:18](Cl)[N:17]=[CH:16][N:15]=1>O.CC(C)=O>[Cl:13][C:14]1[N:15]=[CH:16][N:17]=[C:18]([O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:19]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
91.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
27.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
95.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a solution which
|
|
Type
|
CUSTOM
|
|
Details
|
the acetone is evaporated off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a mixture which
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
The combined extracts are washed with cold aqueous NaOH (0.5 M)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the product
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography (silica gel; eluent 10% EtOAc in CH2Cl2)
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from CH2Cl2—hexane
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |